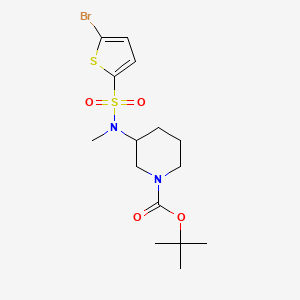

tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate

Description

The compound tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate is a piperidine-derived sulfonamide featuring a brominated thiophene moiety. This structure combines a bulky tert-butyl carbamate group with a sulfonamide-linked heterocyclic aromatic system.

Properties

IUPAC Name |

tert-butyl 3-[(5-bromothiophen-2-yl)sulfonyl-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrN2O4S2/c1-15(2,3)22-14(19)18-9-5-6-11(10-18)17(4)24(20,21)13-8-7-12(16)23-13/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTECJFYYZNVUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)S(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate (CAS No. 1261231-86-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 439.39 g/mol . The compound features a piperidine ring substituted with a tert-butyl group and a sulfonamide moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Formation of the piperidine core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the sulfonamide group : This step often requires the use of sulfonyl chlorides or similar reagents to attach the sulfonamide functionality to the piperidine ring.

- Bromination : The introduction of the bromine atom at the thiophene position is usually performed using brominating agents under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of related piperidine derivatives. In animal models, these compounds demonstrated effectiveness in reducing seizure activity, particularly in models induced by maximal electroshock, indicating their potential as therapeutic agents for epilepsy .

Histamine H3 Receptor Ligand Activity

Studies have explored the interaction of related compounds with the histamine H3 receptor, which plays a critical role in neurotransmission and cognitive functions. Some derivatives have shown high binding affinities (Ki values ranging from 16.0 to 120 nM) and pro-cognitive effects in behavioral tests . This suggests that this compound may also possess similar properties.

Case Studies

- Study on Anticonvulsant Activity : A study evaluated various piperidine derivatives in seizure models, finding that certain modifications led to enhanced anticonvulsant effects. The presence of the bromothiophene moiety was crucial for activity enhancement.

- Histamine Receptor Binding Affinity : Another study focused on synthesizing and testing a series of piperazine derivatives for their affinity towards histamine receptors. Compounds with structural similarities to this compound were highlighted for their promising receptor interactions and cognitive-enhancing effects .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 1261231-86-0 |

| Molecular Formula | |

| Molecular Weight | 439.39 g/mol |

| Antimicrobial Activity | Effective against bacteria |

| Anticonvulsant Activity | Significant in seizure models |

| Histamine H3 Receptor Affinity | Ki values: 16.0 - 120 nM |

Scientific Research Applications

Applications in Scientific Research

-

Pharmacological Studies

- The compound's structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to the piperidine moiety.

- Case Study : Research has indicated that similar sulfonamide derivatives exhibit anticonvulsant properties, suggesting that this compound may also possess similar effects.

-

Chemical Biology

- Investigations into the interaction of this compound with biological macromolecules can provide insights into its mechanism of action.

- Example : Studies have shown that sulfonamide compounds can inhibit carbonic anhydrase, an enzyme critical for numerous physiological processes.

-

Material Science

- The unique properties of the compound may allow it to be utilized in the synthesis of new materials, particularly in polymer chemistry where functionalized piperidine derivatives are explored for their mechanical properties.

- Research Insight : Material scientists are investigating how the incorporation of such compounds can enhance the thermal and mechanical stability of polymers.

-

Synthetic Chemistry

- The synthesis of tert-butyl 3-(5-bromo-N-methylthiophene-2-sulfonamido)piperidine-1-carboxylate serves as a valuable method for teaching advanced organic synthesis techniques.

- Educational Application : This compound can be used as a model for students to learn about multi-step synthesis and functional group transformations.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its substitution pattern:

- Thiophene vs. Benzene/Pyrazine Rings : Unlike analogs such as tert-butyl 2-((N-(3,4-difluorophenyl)propionamido)methyl)piperidine-1-carboxylate (compound 7 in ), which features a benzene ring, the target compound incorporates a brominated thiophene. The sulfur atom in thiophene enhances π-electron delocalization, while bromine increases molecular weight and lipophilicity .

- Sulfonamide vs. ~14–16 for amides), influencing solubility and target binding .

Physicochemical Properties

Key differences in physical properties are inferred from analogs:

- Melting Points : The target compound’s brominated thiophene likely increases rigidity compared to liquid-phase analogs (e.g., compound 7), though exact data are unavailable.

- Chromatographic Behavior : highlights LC/MS retention time (Rt = 2.60 min) for a structurally complex analog, suggesting that the target compound’s bromine and sulfonamide groups may similarly influence retention under reversed-phase conditions .

Spectroscopic Data

While direct NMR/MS data for the target compound are absent, trends from analogs suggest:

- ¹H NMR : The N-methyl group on the sulfonamide would resonate near δ 2.8–3.2 ppm, distinct from amide protons (δ 6–8 ppm) in compounds 5–5.

- ESI-MS : A molecular ion peak at m/z ~450 [M+H]⁺ is expected, consistent with bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.